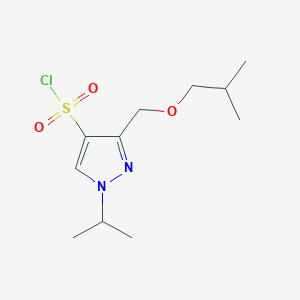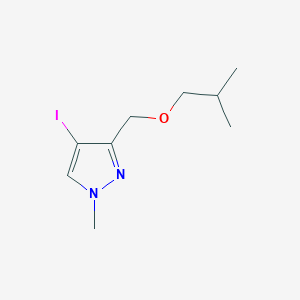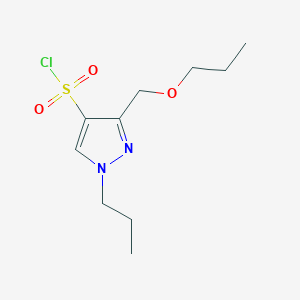![molecular formula C21H26N4O B1653615 5,8-ジヒドロ-4-メチル-8-(2-フェニルエチル)-2-(2-ピペリジニル)-ピリド[2,3-d]ピリミジン-7(6H)-オン 二塩酸塩 CAS No. 1858250-51-7](/img/structure/B1653615.png)
5,8-ジヒドロ-4-メチル-8-(2-フェニルエチル)-2-(2-ピペリジニル)-ピリド[2,3-d]ピリミジン-7(6H)-オン 二塩酸塩
概要
説明
Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
科学的研究の応用
Chemistry
In chemistry, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit various activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Medicine
In medicine, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are explored for their potential therapeutic applications, including as anticancer agents, antiviral drugs, and treatments for neurological disorders.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, alkylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- Pyrido[2,3-d]pyrimidin-7(6H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar structures, such as quinazolines and pyrimidines.
Uniqueness
The uniqueness of 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18/h2-4,7-8,18,22H,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLACXHISPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120508 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-51-7 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653535.png)
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653539.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653542.png)
![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653544.png)



![5-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653549.png)


![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653555.png)
